An In-depth Technical Guide to the Proposed Synthesis and Predicted Characterization of 3-Propylpyridin-4-ol
An In-depth Technical Guide to the Proposed Synthesis and Predicted Characterization of 3-Propylpyridin-4-ol
This technical guide provides a detailed overview of a proposed synthetic route and predicted analytical characterization of the novel compound, 3-Propylpyridin-4-ol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. As no direct literature on 3-Propylpyridin-4-ol is currently available, this guide is based on established synthetic methodologies for analogous substituted pyridin-4-ols and spectral data from closely related compounds.
Proposed Synthesis of 3-Propylpyridin-4-ol
A plausible and flexible approach for the synthesis of 3-Propylpyridin-4-ol is a three-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1] This methodology allows for the construction of the substituted pyridine ring in a single synthetic operation. For the synthesis of 3-Propylpyridin-4-ol, the proposed starting materials are methoxyallene, acetonitrile, and butyric acid.
The proposed reaction mechanism initiates with the lithiation of methoxyallene, which then undergoes a nucleophilic attack on the nitrile (acetonitrile). The subsequent addition of the carboxylic acid (butyric acid) and an intramolecular cyclization, followed by dehydration, is expected to yield the desired 3-Propylpyridin-4-ol.[1]
Detailed Experimental Protocol (Proposed)
Materials:
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Methoxyallene
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n-Butyllithium (n-BuLi) in hexanes (2.5 M)
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Acetonitrile (CH₃CN)
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Butyric acid (CH₃CH₂CH₂COOH)
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Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1 M aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for chromatography elution
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether or THF under a nitrogen atmosphere.
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Lithiation of Methoxyallene: The solvent is cooled to -78 °C using a dry ice/acetone bath. Methoxyallene is added, followed by the dropwise addition of n-butyllithium solution, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated allene.
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Addition of Nitrile: Acetonitrile is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at the same temperature.
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Addition of Carboxylic Acid and Cyclization: Butyric acid is then added dropwise to the reaction mixture, still at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
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Work-up and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 3-Propylpyridin-4-ol.
Predicted Characterization Data
As no experimental data for 3-Propylpyridin-4-ol has been reported, the following characterization data are predicted based on the analysis of closely related compounds, including 3-propylpyridine, 3-hydroxypyridine, and 4-hydroxypyridine.[2][3][4]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Off-white to pale yellow solid |
Predicted Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-6 |
| ~7.9 | s | 1H | H-2 |
| ~7.2 | d | 1H | H-5 |
| ~5.0-6.0 | br s | 1H | -OH |
| ~2.6 | t | 2H | -CH₂- (α to ring) |
| ~1.6 | sextet | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-4 |
| ~140 | C-6 |
| ~138 | C-2 |
| ~125 | C-3 |
| ~115 | C-5 |
| ~30 | -CH₂- (α to ring) |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2500 (broad) | O-H stretch (hydrogen-bonded) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1640 | C=C stretch (aromatic) |
| ~1580 | C=N stretch (aromatic) |
| ~1280 | C-O stretch |
MS (Mass Spectrometry)
| m/z | Predicted Fragmentation |
| 137 | [M]⁺ (Molecular ion) |
| 108 | [M - C₂H₅]⁺ |
| 94 | [M - C₃H₇]⁺ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the purified 3-Propylpyridin-4-ol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
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¹H NMR Parameters: A standard proton experiment is run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
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¹³C NMR Parameters: A proton-decoupled carbon experiment is performed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.
Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement.
Mass Spectrometry (MS)
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Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.
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ESI-MS Parameters: For ESI, the sample solution is infused into the source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode.
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EI-MS Parameters: For EI, a small amount of the sample is introduced into the ion source, and the fragmentation pattern is observed.[5]
Visualizations
Caption: Proposed three-component synthesis of 3-Propylpyridin-4-ol.
Caption: General experimental workflow for synthesis and characterization.
